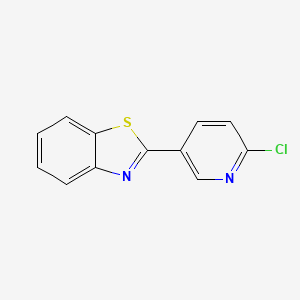

2-(6-氯-3-吡啶基)-1,3-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

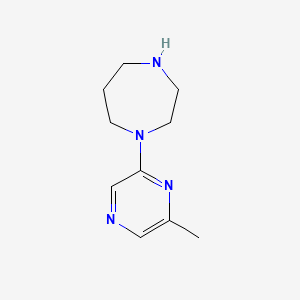

2-(6-Chloro-3-pyridinyl)-1,3-benzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a chloro-substituted pyridinyl group suggests potential for various chemical interactions and applications in the field of chemistry, including the formation of complex compounds and potential biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the reaction of (hetero)aromatic ortho-diamines or ortho-aminothiophenol with aldehydes, promoted by chlorotrimethylsilane in DMF, followed by oxidation with air oxygen . Another method includes a multicomponent reaction involving chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine, which leads to the formation of polysubstituted benzenes and subsequent substitution and annulation reactions . Additionally, a novel three-carbon synthon has been reported for the synthesis of benzothiazoles, which provides a general and efficient approach for heterocyclizations .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by various spectroscopic techniques. For instance, the electronic, NMR, vibrational, and structural properties of a pyrazoline derivative of benzothiazole have been studied using Gaussian 09 software package, with further analysis by VEDA 4 program for the potential energy distribution of normal modes of vibrations . X-ray crystallography has also been employed to determine the structure of benzothiazole-substituted pyridine-2-carboxylic acids and their complexes .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, halogenation of certain benzothiazole compounds can lead to the synthesis of new ring systems, as demonstrated by the reaction of 3-hydroxy-1H-pyrido[2,1-b]benzothiazol-1-one with sulphuryl chloride or bromine, followed by condensation with thiourea . The reactivity of these compounds suggests that 2-(6-Chloro-3-pyridinyl)-1,3-benzothiazole could also participate in similar reactions, potentially leading to novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. Quantum mechanical and spectroscopic investigations, including FT-IR, NMR, and UV studies, provide insights into these properties. For example, the photophysical studies of benzothiazole- and benzoxazole-substituted pyridine-2-carboxylates have indicated good sensitization of europium luminescence, with substantial quantum yields in the solid state and in solution . Additionally, the synthesis and characterization of transition metal complexes with benzothiazole derivatives have been explored, revealing that these ligands can coordinate with metals to form chelates with specific geometries .

科学研究应用

PI3K/mTOR 抑制剂

- 研究:N-(6-(6-氯-5-(4-氟苯磺酰胺)吡啶-3-基)苯并[d]噻唑-2-基)乙酰胺,一种与 2-(6-氯-3-吡啶基)-1,3-苯并噻唑相关的化合物,被研究为 PI3Kα 和 mTOR 的抑制剂,显示出体外和体内疗效的潜力 (Stec 等人,2011)。

化学和性质

- 综述:对含有 2,2'-联吡啶-2,6-二基双(1,3-苯并噻唑)的化合物的化学性质进行了全面综述,包括它们的制备、性质以及生物和电化学活性 (Boča 等人,2011)。

抗菌研究

- 研究:合成了 2-(6-氯-3-吡啶基)-1,3-苯并噻唑的各种衍生物,并评估了它们的抗菌和抗真菌活性 (Patel & Agravat, 2007)。

抗癌活性

- 研究:合成了新型苯并噻唑-2-硫醇衍生物,并确定了它们的结构。研究了这些化合物对各种人癌细胞系的影响,显示出作为抗癌剂的潜力 (Shi 等人,2012)。

核酸相互作用

- 研究:筛选了苯并噻唑配体,包括基于 2-(6-氯-3-吡啶基)-1,3-苯并噻唑的配体,以了解它们与不同核酸结构的相互作用,为其在药物化学中的潜力提供了见解 (Zonjić 等人,2022)。

合成和生物学评估

- 研究:探索了 2-(6-氯-3-吡啶基)-1,3-苯并噻唑及其衍生物的各种合成途径和生物学评估,突出了它们在药物开发和药理学中的潜力 (Elgemeie 等人,2020)。

属性

IUPAC Name |

2-(6-chloropyridin-3-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUJOCVGIIXGBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CN=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287680 |

Source

|

| Record name | 2-(6-Chloro-3-pyridinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloro-3-pyridinyl)-1,3-benzothiazole | |

CAS RN |

54628-02-3 |

Source

|

| Record name | 2-(6-Chloro-3-pyridinyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54628-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-Chloro-3-pyridinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)